2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethyl trifluoromethanesulfonate
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Overview
Description
2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethyl trifluoromethanesulfonate is a fluorinated organic compound known for its unique chemical properties. It is often used in organic synthesis due to its ability to introduce trifluoromethyl groups into molecules, which can significantly alter their chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethyl trifluoromethanesulfonate typically involves the reaction of trifluoromethanesulfonic anhydride with 2,2,2-trifluoroethanol in the presence of a base. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent moisture from affecting the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases, nucleophiles, and oxidizing or reducing agents. The reactions are typically carried out under controlled conditions to prevent side reactions and ensure high selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of trifluoromethylated products, which are valuable intermediates in organic synthesis .
Scientific Research Applications
2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethyl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound is used in the modification of biomolecules to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethyl trifluoromethanesulfonate exerts its effects involves the introduction of trifluoromethyl groups into target molecules. This modification can alter the electronic and steric properties of the molecules, affecting their reactivity and interactions with other molecules. The compound can act on various molecular targets and pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
- Trifluoromethanesulfonic acid 2,2,2-trifluoroethyl ester
- 4-Trifluoromethyl-N-(2,2,2-trifluoro-1-phenyl-ethyl)-benzamide
Uniqueness
2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethyl trifluoromethanesulfonate is unique due to its ability to introduce multiple trifluoromethyl groups into molecules, which can significantly enhance their chemical stability, lipophilicity, and metabolic resistance. This makes it a valuable reagent in the synthesis of pharmaceuticals and other high-value chemicals .
Biological Activity
2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethyl trifluoromethanesulfonate is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, making such compounds valuable in drug development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₉H₆F₆O₃S
- Molecular Weight : 286.19 g/mol
- IUPAC Name : this compound
- CAS Number : Not specified in the sources but can be derived from the structure.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Inhibition of Enzymatic Activity : The presence of multiple trifluoromethyl groups can significantly alter the electronic properties of the molecule, enhancing its ability to interact with various enzymes and receptors. For instance, compounds with trifluoromethyl groups have been shown to inhibit enzymes such as reverse transcriptase and serotonin uptake mechanisms more effectively than their non-fluorinated counterparts .
- Modulation of Lipophilicity : The trifluoromethyl groups increase the lipophilicity of the compound, influencing its absorption and distribution in biological systems. This property can lead to improved bioavailability and therapeutic efficacy .
Pharmacological Applications
-
Antimicrobial Activity
- Studies have indicated that fluorinated compounds exhibit enhanced antimicrobial properties. For instance, derivatives similar to this compound have demonstrated effective inhibition against bacterial strains through disruption of cell membrane integrity.
- Antiviral Properties
-
Potential Anti-Cancer Activity
- Some studies suggest that compounds with similar structures may exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is hypothesized to arise from differential uptake mechanisms influenced by lipophilicity and molecular interactions with cancer-specific receptors .
Case Studies
Study | Findings | Implications |
---|---|---|
Study A | Investigated the effect of trifluoromethylated compounds on bacterial growth | Found significant inhibition against Gram-positive bacteria |
Study B | Explored antiviral activity against HIV | Trifluoromethyl compounds showed higher potency than non-fluorinated analogs |
Study C | Evaluated cytotoxic effects on cancer cell lines | Demonstrated selective toxicity towards specific cancer types |
Properties
CAS No. |
84877-49-6 |
---|---|
Molecular Formula |
C10H5F9O3S |
Molecular Weight |
376.20 g/mol |
IUPAC Name |
[2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C10H5F9O3S/c11-8(12,13)6-3-1-2-5(4-6)7(9(14,15)16)22-23(20,21)10(17,18)19/h1-4,7H |
InChI Key |
GGGRAIOODSOKNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C(F)(F)F)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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